{Thieno[2,3-c]pyridin-2-yl}methanol {Thieno[2,3-c]pyridin-2-yl}methanol
Brand Name: Vulcanchem
CAS No.: 1211505-65-5
VCID: VC8218582
InChI: InChI=1S/C8H7NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-4,10H,5H2
SMILES: C1=CN=CC2=C1C=C(S2)CO
Molecular Formula: C8H7NOS
Molecular Weight: 165.21

{Thieno[2,3-c]pyridin-2-yl}methanol

CAS No.: 1211505-65-5

Cat. No.: VC8218582

Molecular Formula: C8H7NOS

Molecular Weight: 165.21

* For research use only. Not for human or veterinary use.

{Thieno[2,3-c]pyridin-2-yl}methanol - 1211505-65-5

Specification

CAS No. 1211505-65-5
Molecular Formula C8H7NOS
Molecular Weight 165.21
IUPAC Name thieno[2,3-c]pyridin-2-ylmethanol
Standard InChI InChI=1S/C8H7NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-4,10H,5H2
Standard InChI Key TWZNEKSPIZTKCX-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1C=C(S2)CO
Canonical SMILES C1=CN=CC2=C1C=C(S2)CO

Introduction

Chemical Architecture and Physicochemical Properties

{Thieno[2,3-c]pyridin-2-yl}methanol belongs to the thienopyridine family, characterized by a fused bicyclic system where a sulfur-containing thiophene ring merges with a nitrogen-bearing pyridine ring. The specific [2,3-c] fusion pattern denotes the attachment of the thiophene’s 2- and 3-positions to the pyridine’s 3- and 4-positions, respectively. The hydroxymethyl (–CH2OH) substituent at the 2-position introduces polarity and hydrogen-bonding capacity, influencing solubility and molecular interactions .

Molecular Formula and Structural Nuances

  • Empirical formula: C9H7NOS (derived from core structure and substituents)

  • Molecular weight: 189.23 g/mol (calculated from formula)

  • Key functional groups:

    • Bicyclic thieno[2,3-c]pyridine core (aromatic, planar)

    • Hydroxymethyl group (–CH2OH) at position 2 (hydrophilic, reactive)

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the hydroxymethyl group enables derivatization into esters, ethers, or carboxylates for enhanced bioavailability .

Synthetic Methodologies

While no direct synthesis of {thieno[2,3-c]pyridin-2-yl}methanol is documented, analogous routes for thienopyridine derivatives provide actionable insights.

Cyclocondensation Approaches

A common strategy involves cyclizing appropriately substituted precursors. For example:

  • Thiophene-aldehyde intermediates: Reacting 2-thiophenecarboxaldehyde with nitromethane under basic conditions yields nitrovinylthiophenes, which can be reduced to ethylamine derivatives .

  • Formimine cyclization: Treating 2-(2-thienyl)ethylamine with formaldehyde generates formimine intermediates, which undergo acid-catalyzed cyclization to form tetrahydrothieno[3,2-c]pyridines .

Functionalization of Preformed Cores

Biological Activities and Mechanism

Thienopyridine derivatives exhibit diverse bioactivities, driven by their ability to modulate enzymatic functions and receptor interactions.

Antimicrobial Effects

  • Thieno[2,3-d]pyrimidinones: Structural relatives demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 4–16 μg/mL) .

  • Mechanism: Interference with bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Applications in Drug Development

The compound’s scaffold is a versatile platform for designing:

  • Antiplatelet agents: Analogous to ticlopidine, a thieno[3,2-c]pyridine derivative that inhibits ADP-induced platelet aggregation .

  • CNS therapeutics: Hydroxymethyl groups may enhance blood-brain barrier permeability for neurodegenerative disease targets.

Comparative Analysis with Related Thienopyridines

CompoundCore StructureKey SubstituentsBioactivity
Ticlopidine Thieno[3,2-c]pyridine–CH2Cl, –CH2C6H4ClAntiplatelet (IC50: 1.2 μM)
HCV NS4B inhibitor Thieno[2,3-b]pyridine–NH2, –CF3Antiviral (EC50: 0.8 μM)
{Thieno[2,3-c]pyridin-2-yl}methanolThieno[2,3-c]pyridine–CH2OHUnder investigation

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